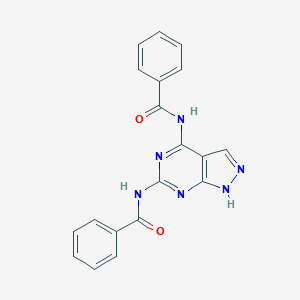
4,6-Dibenzamidopyrazole(3,4-d)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, especially in the fields of medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is not fully understood. However, it has been suggested that this compound acts by inhibiting protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. By inhibiting CK2, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine can induce apoptosis and cell cycle arrest in cancer cells, leading to their death.
生化学的および生理学的効果
The biochemical and physiological effects of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. In vivo studies have shown that 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. However, there are also some limitations associated with this compound. One of the main limitations is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further studied.
将来の方向性
There are several future directions for the study of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine. One of the main directions is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Further studies are also needed to understand the mechanism of action of this compound and its potential toxicity in vivo. Finally, the development of more potent and selective inhibitors of protein kinase CK2 is also an important future direction for the study of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine.
Conclusion:
In conclusion, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a novel compound that has shown promising results in scientific research, especially in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has the potential to be used as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. However, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
合成法
The synthesis of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 4,6-dichloro-3,5-diaminopyrazine with benzamide in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
4,6-Dibenzamidopyrazole(3,4-d)pyrimidine has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In biochemistry, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine has been studied for its ability to inhibit protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. In pharmacology, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
特性
CAS番号 |
108536-61-4 |
|---|---|
製品名 |
4,6-Dibenzamidopyrazole(3,4-d)pyrimidine |
分子式 |
C19H14N6O2 |
分子量 |
358.4 g/mol |
IUPAC名 |
N-(6-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)21-15-14-11-20-25-16(14)23-19(22-15)24-18(27)13-9-5-2-6-10-13/h1-11H,(H3,20,21,22,23,24,25,26,27) |
InChIキー |
FRNHKUARBXYWKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4 |
その他のCAS番号 |
108536-61-4 |
同義語 |
4,6-DBAPP 4,6-dibenzamidopyrazole(3,4-d)pyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




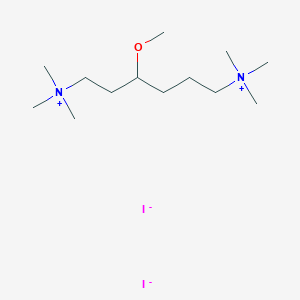

![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

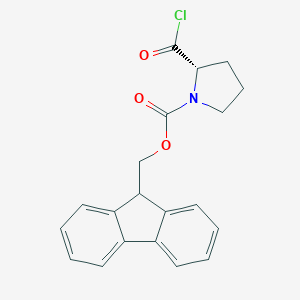

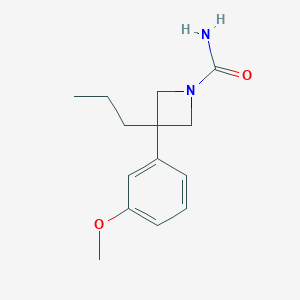

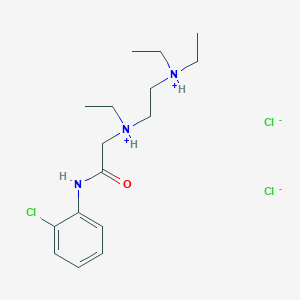
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)
![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
